molecular formula C17H16N2O4 B5762000 N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea

N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No. B5762000
M. Wt: 312.32 g/mol
InChI Key: PKGMYPWPEMLYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea, also known as compound 25, is a novel small molecule that has gained attention in recent years due to its potential therapeutic properties. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral replication. Specifically, it has been shown to inhibit the activity of enzymes such as AKT and JAK2, which are involved in cell proliferation and survival. Additionally, it has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Compound 25 has been found to have various biochemical and physiological effects in animal models and cell cultures. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, it has been found to have antioxidant properties, with studies showing its ability to reduce oxidative stress in animal models of diabetes and neurodegenerative diseases. Furthermore, it has been found to have neuroprotective properties, with studies showing its ability to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 in lab experiments is its broad range of potential therapeutic applications. Additionally, its small molecular size and ease of synthesis make it a convenient tool for studying various signaling pathways and cellular processes. However, one limitation of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25. One area of interest is its potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 and its effects on various signaling pathways and cellular processes. Furthermore, there is potential for the development of new formulations or delivery methods to improve the solubility and bioavailability of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 in vivo.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 involves a multi-step process that includes the reaction of 3-acetylphenylboronic acid with 1,3-benzodioxole-5-bromomethyl chloride, followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal and urea. This process results in the formation of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25, which can be purified through crystallization or chromatography.

Scientific Research Applications

Compound 25 has been extensively studied for its potential therapeutic applications. In particular, it has been found to have anti-cancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea 25 has been found to have anti-inflammatory properties, with studies showing its ability to reduce inflammation in animal models of arthritis and colitis. Furthermore, it has been found to have anti-viral properties, with studies showing its ability to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)13-3-2-4-14(8-13)19-17(21)18-9-12-5-6-15-16(7-12)23-10-22-15/h2-8H,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMYPWPEMLYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)urea

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